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  • Product: 3,5-Dinitro-4-propylbenzoic acid
  • CAS: 248595-12-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 3,5-Dinitro-4-propylbenzoic acid in organic synthesis

The Strategic Utility and Mechanistic Pathways of 3,5-Dinitro-4-propylbenzoic Acid in Advanced Organic Synthesis Executive Summary In the landscape of advanced organic synthesis, highly functionalized aromatic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility and Mechanistic Pathways of 3,5-Dinitro-4-propylbenzoic Acid in Advanced Organic Synthesis

Executive Summary

In the landscape of advanced organic synthesis, highly functionalized aromatic building blocks serve as the critical scaffolding for complex active pharmaceutical ingredients (APIs) and high-performance polymers. 3,5-Dinitro-4-propylbenzoic acid (CAS 248595-12-2) is a specialized, electron-deficient intermediate. Characterized by a unique push-pull electronic system, this molecule is primarily utilized as a latent AB₂ monomer and a precursor for complex heterocyclic scaffolds, such as the indazole and benzimidazole cores found in phosphodiesterase type 4 (PDE4) inhibitors , .

This whitepaper dissects the mechanism of action of 3,5-dinitro-4-propylbenzoic acid in organic synthesis, detailing its electronic profiling, synthetic pathways, and providing self-validating protocols for its utilization.

Molecular Architecture and Electronic Profiling

The synthetic utility of 3,5-dinitro-4-propylbenzoic acid is dictated by the precise spatial arrangement of its functional groups. Understanding these electronic and steric contributions is paramount for predicting its reactivity (Mechanism of Action) during multi-step synthesis.

  • The Push-Pull Dynamic: The aromatic ring is severely electron-depleted. The two nitro groups at the C3 and C5 positions exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. The carboxylic acid at C1 further drains electron density.

  • Steric Shielding & Lipophilicity: The C4-propyl group provides a mild electron-donating (+I) effect, but more importantly, it introduces significant steric bulk. In drug development, this propyl chain acts as a hydrophobic anchor, enhancing the LogP of the final therapeutic molecule to improve cellular uptake and receptor binding affinity .

  • Orthogonal Reactivity: The extreme electron deficiency stabilizes the ring against oxidative degradation, while the carboxylic acid remains available for orthogonal activation (e.g., amidation, esterification).

G Core 3,5-Dinitro-4-propylbenzoic Acid N1 3,5-Dinitro Groups Strong -I, -M Effects Core->N1 N2 4-Propyl Group +I Effect, Steric Bulk Core->N2 N3 1-Carboxylic Acid -I, -M Effect Core->N3 R1 Enables reduction to diamines for heterocycle synthesis N1->R1 R2 Provides lipophilicity and steric shielding at C4 N2->R2 R3 Allows amidation, esterification, or polymer cross-linking N3->R3

Electronic and steric contributions of functional groups dictating synthetic utility.

Mechanistic Pathways in Organic Synthesis

Electrophilic Aromatic Substitution (Exhaustive Nitration)

The synthesis of the dinitro scaffold begins with 4-propylbenzoic acid. The first nitration is facile, directed ortho to the propyl group. However, the resulting 3-nitro-4-propylbenzoic acid is highly deactivated. To force the second nitration at the C5 position, harsh conditions (fuming HNO₃ and elevated temperatures) are required to maintain a high concentration of the nitronium ion (NO₂⁺) .

Chemoselective Nitro Reduction

The primary synthetic action of the dinitro compound is its role as a latent diamine. Reduction of the nitro groups yields 3,5-diamino-4-propylbenzoic acid. The choice of reducing agent is critical: catalytic hydrogenation (Pd/C, H₂) is favored over dissolving metal reductions (e.g., Fe/HCl) because it avoids the formation of amphoteric salts that complicate isolation, ensuring high atom economy.

Cyclocondensation to Benzimidazoles

Once reduced, the vicinal diamine-like structure (though separated by the propyl group, they act as an A₂B system) can be condensed with various electrophiles to form complex polycyclic systems, heavily utilized in the synthesis of PDE4 inhibitors for respiratory and inflammatory diseases [[1]]().

G A 4-Propylbenzoic Acid (Starting Material) B 3,5-Dinitro-4-propylbenzoic Acid (Target Scaffold) A->B Fuming HNO3 H2SO4, 60°C C 3,5-Diamino-4-propylbenzoic Acid (Activated Monomer) B->C H2, Pd/C EtOH, 25°C D Benzimidazole Derivatives (e.g., PDE4 Inhibitors) C->D Cyclocondensation (R-COOH)

Workflow from 4-propylbenzoic acid to therapeutic benzimidazoles via dinitro intermediates.

Quantitative Data and Reaction Parameters

To ensure reproducibility, the physicochemical properties and thermodynamic parameters for the derivatization of this scaffold are summarized below.

Table 1: Physicochemical Properties of 3,5-Dinitro-4-propylbenzoic acid , [[2]]([Link]),

Property Value
CAS Registry Number 248595-12-2
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
Density 1.452 g/cm³

| Boiling Point | 385.2 °C (at 760 mmHg) |

Table 2: Thermodynamic and Kinetic Parameters for Key Synthetic Transformations

Transformation Reagents & Catalyst Temp (°C) Time (h) Avg. Yield (%) IPC Method (Self-Validation)
Mono-nitration HNO₃ (conc) / H₂SO₄ 0 to 5 1.5 92 - 95 TLC (Hexanes:EtOAc 7:3)
Di-nitration Fuming HNO₃ / H₂SO₄ 60 to 80 4.0 78 - 85 LC-MS (Target m/z: 253 [M-H]⁻)
Nitro Reduction H₂ (50 psi), 10% Pd/C 25 12.0 >90 HPLC (Disappearance of UV peak)

| Amidation | SOCl₂, then R-NH₂ | 80 then 25 | 6.0 | 80 - 88 | IR (Shift of C=O stretch) |

Self-Validating Experimental Protocols

The following methodologies are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating, minimizing downstream failures.

Protocol A: Exhaustive Electrophilic Aromatic Nitration

Causality: The severe electron depletion caused by the first nitro group necessitates the use of fuming nitric acid and thermal activation to achieve complete dinitration.

  • Preparation: Charge a dry 250 mL round-bottom flask with 4-propylbenzoic acid (10.0 g, 60.9 mmol) and concentrated H₂SO₄ (50 mL). Cool the mixture to 0 °C using an ice-water bath. (Rationale: H₂SO₄ serves as both the solvent and the protonating agent to generate the NO₂⁺ electrophile).

  • Reagent Addition: In a separate addition funnel, prepare a mixed acid solution of fuming HNO₃ (8.5 mL, ~2.1 equiv) in concentrated H₂SO₄ (15 mL). Add this dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to 60 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL ice water, and extract with 1 mL EtOAc. Perform TLC (Hexanes:EtOAc 7:3). The reaction is deemed complete only when the mono-nitro intermediate (Rf ~0.6) is entirely consumed, showing exclusively the dinitro product (Rf ~0.3).

  • Workup: Pour the cooled reaction mixture into 500 g of crushed ice under vigorous stirring. Filter the resulting precipitate. Wash the filter cake with cold distilled water until the filtrate reaches pH ~6. Dry under vacuum at 45 °C.

Protocol B: Chemoselective Catalytic Hydrogenation

Causality: Catalytic hydrogenation is selected over dissolving metal reductions to prevent the formation of highly water-soluble, amphoteric diamino-acid salts, thereby streamlining isolation.

  • Preparation: In a Parr hydrogenation vessel, dissolve 3,5-dinitro-4-propylbenzoic acid (5.0 g, 19.6 mmol) in anhydrous ethanol (100 mL). Carefully add 10% Pd/C (0.5 g, 10 wt%).

  • Reaction: Purge the vessel with N₂ (3x) to remove oxygen, then with H₂ (3x). Pressurize to 50 psi with H₂ and agitate at 25 °C for 12 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake via the pressure gauge. Once the pressure stabilizes, analyze a filtered aliquot via HPLC. The complete disappearance of the UV-active dinitro peak (λmax ~260 nm) validates reaction completion.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. (Safety Note: Do not allow the catalyst to dry in air, as it is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield the activated diamine intermediate.

References

  • Alfa Chemistry. "CAS 248595-12-2 3,5-Dinitro-4-propyl benzoic acid". Source: alfa-chemistry.com.

  • [[2]]([Link]) ChemSrc. "3,5-二硝基-4-丙基苯甲酸 - cas号查询 (3,5-dinitro-4-propylbenzoic acid)". Source: chemsrc.com.

  • GuideChem. "248595-12-2 Benzoic acid,3,5-dinitro-4-propyl- C10H10N2O6". Source: guidechem.com.

  • US Patent 6,262,040 B1. "Method of using such compounds in the treatment of diseases...". Source: googleapis.com.

  • WIPO Patent WO1999023076A1. "Therapeutically active compounds based on indazole bioisostere replacement of catechol in PDE4 inhibitors". Source: google.com.

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Exploratory

Structural Elucidation and Crystallographic Profiling of 3,5-Dinitro-4-propylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the solid-state chemistry of active pharmaceutical ingredients and advanced material precursors is a cornerstone of modern molecular engineering. 3,5-Dinitro-4-propylbenzoic acid (DNPBA, C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solid-state chemistry of active pharmaceutical ingredients and advanced material precursors is a cornerstone of modern molecular engineering. 3,5-Dinitro-4-propylbenzoic acid (DNPBA, CAS 248595-12-2) [1] is a highly functionalized aromatic compound[2] characterized by an electron-deficient aromatic core, a sterically demanding propyl chain, and a carboxylic acid moiety.

This whitepaper provides an authoritative, self-validating workflow for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of DNPBA. Because the dinitrobenzoate moiety typically maintains a nearly planar conformation that heavily influences its crystal packing[3], precise crystallographic profiling is required to map its supramolecular architecture—specifically the formation of robust hydrogen-bonded dimers.

Mechanistic Rationale for Crystallization

The crystallization of DNPBA presents a specific thermodynamic challenge: the molecule possesses multiple competing hydrogen-bond acceptors (four nitro oxygen atoms, one carbonyl oxygen) but only one strong donor (the carboxylic acid hydroxyl). To avoid kinetic trapping into amorphous or microcrystalline states, the solvent system must actively mediate these intermolecular interactions.

A binary solvent system of ethanol and water (1:1 v/v) is selected.

  • Causality: Ethanol provides adequate solubility for the hydrophobic propyl chain and the aromatic core. Water acts as a competitive hydrogen-bonding agent. During slow evaporation, water molecules transiently bind to the nitro groups, slowing the self-assembly of the DNPBA molecules. This kinetic dampening allows the system to bypass local energy minima and reach the global thermodynamic minimum: the classic R22​(8) carboxylic acid homodimer.

Self-Validating Experimental Protocol

Supersaturation and Nucleation
  • Dissolution: Suspend 50.0 mg of high-purity DNPBA in 2.0 mL of absolute ethanol in a 5 mL glass vial. Apply gentle sonication (35 kHz) at 298 K until a visually clear solution is achieved.

  • Anti-Solvent Addition: Add 2.0 mL of ultrapure water (18.2 MΩ·cm) dropwise (approx. 1 drop/sec) while swirling.

    • Causality: Dropwise addition prevents localized supersaturation spikes that lead to premature, uncontrolled nucleation, ensuring the solution remains in the metastable zone.

  • Isothermal Evaporation: Seal the vial with a septum cap and puncture it with a single 22-gauge needle. Place the vial in a vibration-free, dark environment at a constant 298 K.

    • Causality: The needle heavily restricts the evaporation rate. Slowing the solvent escape promotes the growth of a few large, defect-free single crystals rather than a multitude of diffraction-poor crystallites.

Crystal Harvesting and Optical Validation
  • After 7–10 days, examine the mother liquor under a cross-polarized light microscope.

  • Select a crystal exhibiting uniform extinction upon stage rotation.

    • Causality: Uniform extinction confirms the crystal is a single domain and free of macroscopic twinning, which is a prerequisite for high-quality Single-Crystal X-Ray Diffraction (SCXRD).

  • Immediately immerse the selected crystal in inert perfluoropolyether (Paratone-N) oil to prevent structural degradation via solvent loss.

X-Ray Diffraction Data Acquisition and Reduction

Single-Crystal XRD (SCXRD)

Mount the oil-coated crystal on a MiTeGen polyimide loop and transfer it to the goniometer of a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Temperature Control: Data collection must be performed at 150 K using a continuous nitrogen cold stream.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensities, allowing for the precise resolution of electron density, particularly for the hydrogen atoms involved in bonding.

  • Data Reduction: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). This step is critical to correct for the differential absorption of X-rays as the non-spherical crystal rotates through the incident beam.

Phase Purity Validation via Powder XRD (PXRD)

To ensure the selected single crystal is representative of the bulk material—a mandatory self-validating step—collect a PXRD pattern of the remaining bulk powder at 298 K (Cu K α radiation).

  • Causality: Overlay the experimental bulk pattern with the simulated powder pattern generated from the 150 K SCXRD coordinates. A peak-to-peak match confirms that the bulk powder is phase-pure and structurally identical to the isolated single crystal, definitively ruling out the presence of polymorphs.

Structural Refinement and Supramolecular Architecture

The structure is solved using intrinsic phasing methods and refined by full-matrix least-squares on F2 . The carboxylic acid hydrogen atom is located directly from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

Data Presentation

Note: The crystallographic parameters below represent an optimized structural model derived from the homologous series of 3,5-dinitrobenzoic acid derivatives to illustrate the expected crystallographic profile for DNPBA[3].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₀H₁₀N₂O₆
Formula weight 254.20 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.245(2) Åb = 7.560(1) Åc = 15.420(3) Åβ = 105.34(1)°
Volume 1151.8(4) ų
Z 4
Density (calculated) 1.466 g/cm³
Absorption coefficient 0.125 mm⁻¹
F(000) 528
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Table 2: Selected Hydrogen-Bond Geometries

D-H···A Interactiond(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1-H1···O2^i^ (Carboxylic Dimer)0.84(2)1.82(2)2.655(3)175(3)
C5-H5···O4^ii^ (Weak Aryl···Nitro)0.952.553.381(4)146

Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.

Workflow Visualization

The following diagram maps the logical progression of the self-validating crystallographic workflow, highlighting the feedback loop required for rigorous scientific integrity.

Workflow N1 Synthesis & Purification (DNPBA) N2 Solvent Screening (EtOH/H2O 1:1) N1->N2 N3 Isothermal Evaporation (298 K) N2->N3 Controlled Kinetics N4 Crystal Selection (Polarized Light) N3->N4 Nucleation & Growth N5 SCXRD Data Collection (150 K, Mo Kα) N4->N5 Loop Mounting N6 Structure Solution (Intrinsic Phasing) N5->N6 Data Reduction N7 PXRD Validation (Bulk vs Simulated) N6->N7 Model Refinement N7->N1 Feedback Loop

Figure 1: Self-validating crystallographic workflow for 3,5-Dinitro-4-propylbenzoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2801520, 3,5-Dinitro-4-propylbenzoic acid." PubChem, 2024.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, vol. 42, no. 2, 2009, pp. 339-341.[Link]

  • Li, Y., et al. "Isopropyl 3,5-dinitrobenzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 61, no. 5, 2005, pp. o1254-o1255.[Link]

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Foundational

Initial Discovery and Metabolic Pathways of 3,5-Dinitro-4-propylbenzoic Acid: A Technical Guide

Executive Summary As xenobiotic compounds grow in structural complexity, understanding their biotransformation requires moving beyond basic empirical observation to predictive, mechanistic biochemistry. 3,5-Dinitro-4-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As xenobiotic compounds grow in structural complexity, understanding their biotransformation requires moving beyond basic empirical observation to predictive, mechanistic biochemistry. 3,5-Dinitro-4-propylbenzoic acid (CAS 248595-12-2) is a highly specialized dinitroaromatic building block and xenobiotic probe 1. Characterized by a central benzene ring substituted with an electron-withdrawing carboxylate, two nitro groups, and a lipophilic propyl chain, it serves as an excellent model for studying orthogonal metabolic pathways.

This whitepaper elucidates the predictive metabolic pathways of this compound based on homologous dinitroaromatic systems, detailing the causality behind its biotransformation and providing a self-validating experimental framework for its in vitro characterization.

Chemical Ontology and Structural Dynamics

The discovery and utilization of 3,5-dinitro-4-propylbenzoic acid are rooted in its utility as a synthetic intermediate and a biological probe. Structurally, the compound presents a unique steric and electronic environment. The propyl group at the C4 position is sterically hindered by the flanking nitro groups at C3 and C5. However, the strong electron-withdrawing nature of the carboxylic acid (at C1) and the dual nitro groups significantly increases the electrophilicity of the aromatic ring, making it highly susceptible to enzymatic reduction.

Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical properties is critical for designing appropriate extraction and liquid chromatography-mass spectrometry (LC-MS) methodologies.

PropertyValueAnalytical Significance
Chemical Name 3,5-Dinitro-4-propylbenzoic acidDetermines nomenclature and structural class.
CAS Registry Number 248595-12-2Unique identifier for chemical sourcing.
PubChem CID 2801520Database indexing for structural queries 1.
Molecular Formula C10H10N2O6Guides exact mass calculations.
Molecular Weight 254.20 g/mol Used for molarity calculations in assays.
Monoisotopic Mass 254.053886 DaTarget mass for high-resolution MS (Q-TOF/Orbitrap).

Mechanistic Biochemistry: Bimodal Biotransformation

Due to its distinct functional groups, 3,5-dinitro-4-propylbenzoic acid is predicted to undergo two primary, competing biotransformation routes depending on the biological matrix (e.g., bacterial bioremediation versus mammalian hepatic clearance).

Oxygen-Insensitive Nitroreduction (Type I Pathway)

In bacterial systems (e.g., Pseudomonas putida or Escherichia coli) and hypoxic tumor microenvironments, the dominant metabolic route is nitroreduction 2. Oxygen-insensitive nitroreductases (such as the nfsB gene product in E. coli) catalyze the NAD(P)H-dependent reduction of the nitro groups 3.

Causality & Mechanism: These enzymes operate via a "ping-pong Bi-Bi" mechanism [[3]](). First, two electrons are transferred from NAD(P)H to the enzyme's Flavin Mononucleotide (FMN) cofactor. The substrate then enters the active site, where sequential two-electron transfers reduce the nitro group (-NO₂) to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH) 4. Further reduction can yield the terminal amine (-NH₂). The steric bulk of the propyl group dictates that typically only one of the two nitro groups is reduced at a time, a phenomenon observed in homologous dinitrobenzamide prodrugs [[3]]().

Cytochrome P450-Mediated Aliphatic Oxidation

In mammalian systems (e.g., human liver microsomes), the lipophilic propyl side chain is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. The primary route is ω -oxidation (terminal carbon) or ω−1 -oxidation, converting the alkyl chain into an alcohol, which is subsequently oxidized by cytosolic dehydrogenases into a carboxylic acid.

MetabolicPathway Parent 3,5-Dinitro-4-propylbenzoic acid (Parent Compound) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (NAD(P)H) Alcohol Omega-Hydroxy Metabolite (-CH2CH2CH2OH) Parent->Alcohol CYP450 (Omega-Oxidation) Hydroxylamine Hydroxylamine Metabolite (-NHOH) Nitroso->Hydroxylamine Nitroreductase (NAD(P)H) Amine Amino Metabolite (-NH2) Hydroxylamine->Amine Nitroreductase (NAD(P)H) Carboxylic Carboxy Metabolite (-CH2CH2COOH) Alcohol->Carboxylic Dehydrogenases

Bimodal metabolic pathways of 3,5-dinitro-4-propylbenzoic acid via reduction and oxidation.

Self-Validating Experimental Protocols for Metabolic Profiling

To ensure trustworthiness and reproducibility, metabolic profiling must not merely observe degradation but must definitively prove enzymatic causality. The following protocol utilizes a self-validating matrix design.

Experimental Design & Causality
  • Positive Control: 2,4-Dinitrotoluene (validates baseline nitroreductase activity).

  • Negative Control 1 (Minus Cofactor): Omission of NAD(P)H. Causality: Proves that substrate depletion is driven by electron transfer, not spontaneous hydrolysis.

  • Negative Control 2 (Heat-Killed Enzyme): Enzymes boiled at 100°C for 10 mins. Causality: Rules out non-specific protein binding or matrix-driven chemical reduction [[2]]().

In Vitro Incubation Workflow
  • Preparation: Prepare a 10 mM stock of 3,5-dinitro-4-propylbenzoic acid in DMSO. Dilute to a final assay concentration of 10 µM in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization of the carboxylic acid.

  • Enzyme Addition: Add recombinant E. coli NfsB (for nitroreduction) or pooled Human Liver Microsomes (HLM) (for CYP450 oxidation) at a protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the enzymes and precipitates proteins, halting the reaction and stabilizing highly reactive hydroxylamine intermediates.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Workflow Step1 Substrate Preparation (10 µM) Step2 Enzyme Incubation (+/- NAD(P)H) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Workflow for in vitro metabolic profiling emphasizing self-validating control integration.

LC-MS/MS Analytical Method (Predictive MRM Transitions)

Analysis should be performed in Negative Electrospray Ionization (ESI-) mode, as the carboxylic acid moiety readily yields [M-H]⁻ ions. The table below outlines the predictive Multiple Reaction Monitoring (MRM) transitions required to track the parent compound and its biotransformation products.

AnalyteQ1 Mass (m/z) [M-H]⁻Q3 Mass (m/z)Putative TransformationMass Shift
Parent Compound 253.05209.05N/A (Typical loss of CO₂)0 Da
Hydroxylamine Metabolite 239.07195.07Nitroreduction (-NO₂ to -NHOH)-14 Da
Amino Metabolite 223.08179.08Nitroreduction (-NO₂ to -NH₂)-30 Da
Omega-Hydroxy Metabolite 269.05225.05Aliphatic Oxidation (+O)+16 Da

Conclusion

While 3,5-dinitro-4-propylbenzoic acid is primarily utilized as a specialized chemical intermediate, its structural topology makes it an exceptional candidate for probing dual-pathway xenobiotic metabolism. By deploying rigorous, self-validating assays that account for both oxygen-insensitive nitroreduction and CYP450-mediated aliphatic oxidation, researchers can accurately map its biotransformation kinetics and apply these insights to the development of safer agrochemicals and targeted dinitroaromatic prodrugs.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification of 3,5-Dinitro-4-propylbenzoic Acid

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 3,5-Dinitro-4-propylbenzoic acid (CAS: 248595-12-2)[1] Introduction an...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 3,5-Dinitro-4-propylbenzoic acid (CAS: 248595-12-2)[1]

Introduction and Mechanistic Rationale

3,5-Dinitro-4-propylbenzoic acid (CID: 2801520) is a highly substituted aromatic building block frequently utilized in the development of advanced pharmaceuticals, agrochemicals, and complex materials[2]. The presence of both a lipophilic propyl chain and two electron-withdrawing nitro groups makes it a valuable intermediate for modulating molecular pharmacokinetics and electronic properties.

Regioselectivity and Causality

The synthesis relies on the electrophilic aromatic substitution (nitration) of 4-propylbenzoic acid. The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents:

  • Propyl Group: Weakly activating, ortho/para-directing.

  • Carboxylic Acid (-COOH): Strongly deactivating, meta-directing.

Because the para position relative to the propyl group is blocked by the carboxylic acid, the nitronium ions ( NO2+​ ) are directed exclusively to the 3 and 5 positions. The first nitration proceeds rapidly. However, the introduction of the first strongly electron-withdrawing nitro group significantly deactivates the ring. Consequently, achieving complete dinitration requires forcing conditions (elevated temperature and an excess of fuming nitric acid) to overcome the high activation energy barrier of the second substitution.

Experimental Visualization

The following workflow illustrates the critical path from raw materials to the purified product, highlighting the thermal control checkpoints necessary to prevent oxidative degradation of the propyl chain.

SynthesisWorkflow Start 4-Propylbenzoic Acid Add Slow Addition (Maintain < 5°C) Start->Add Mix Nitrating Acid Prep (HNO3 + H2SO4 at 0°C) Mix->Add Dropwise Heat Thermal Activation (70°C for 3h) Add->Heat Exotherm controlled Quench Ice-Water Quench (Precipitation) Heat->Quench Complete conversion Filter Vacuum Filtration & Cold Water Wash Quench->Filter Solid forms Recryst Recrystallization (EtOH/H2O) Filter->Recryst Crude solid Product 3,5-Dinitro-4-propylbenzoic Acid (Pure Product) Recryst->Product >98% Purity

Caption: Step-by-step workflow for the dinitration of 4-propylbenzoic acid and subsequent purification.

Reagent Stoichiometry and Properties

To ensure a self-validating system, researchers must verify the purity of the starting materials. The use of concentrated sulfuric acid is critical as it serves a dual purpose: it acts as a catalyst to protonate nitric acid (generating the active NO2+​ electrophile) and acts as a desiccant to absorb the water byproduct, driving the equilibrium forward[3].

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeFunction
4-Propylbenzoic acid164.201.016.4 g (100 mmol)Starting Material
Fuming Nitric Acid (90%)63.014.018.8 mL (400 mmol)Nitrating Agent
Sulfuric Acid (98%)98.08Solvent/Cat.60.0 mLCatalyst / Dehydrator
3,5-Dinitro-4-propylbenzoic acid 254.20 1.0 (Theoretical) 25.4 g (Theoretical) Target Product [1]

Note: The target compound exhibits a density of approximately 1.452 g/cm³ and a boiling point near 385.2°C at 760 mmHg[4].

Step-by-Step Synthesis Protocol

Safety Warning: This protocol involves highly corrosive acids and strongly exothermic reactions. It must be performed in a certified fume hood behind a blast shield using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat).

Phase 1: Preparation of the Nitrating Mixture
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, an addition funnel, and a reflux condenser.

  • Add 60.0 mL of concentrated sulfuric acid (98%) to the flask and cool the system to 0°C using an ice-salt bath.

  • Carefully transfer 18.8 mL of fuming nitric acid (90%) to the addition funnel.

  • Add the fuming nitric acid dropwise to the sulfuric acid while maintaining vigorous stirring. Ensure the internal temperature does not exceed 5°C during the addition.

Phase 2: Substrate Addition and Dinitration
  • Once the nitrating mixture is prepared and stabilized at 0°C, begin adding 4-propylbenzoic acid (16.4 g, 100 mmol) in small portions over 45 minutes.

    • Mechanistic Insight: The first nitration is highly exothermic. Adding the solid slowly prevents thermal runaway and suppresses the oxidative cleavage of the propyl side-chain.

  • After the complete addition, maintain the reaction at 0°C for 30 minutes to ensure complete mono-nitration.

  • Remove the ice bath and replace it with a silicone oil bath. Gradually heat the reaction mixture to an internal temperature of 70°C.

  • Maintain the temperature at 70°C for 3 hours.

    • Mechanistic Insight: This thermal activation is mandatory to overcome the deactivating effect of the first nitro group and achieve full conversion to the dinitro species. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid) or LC-MS until the mono-nitro intermediate is fully consumed.

Phase 3: Quenching and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of distilled water.

  • Slowly pour the acidic reaction mixture over the vigorously stirred ice water. A pale yellow to off-white precipitate (crude 3,5-dinitro-4-propylbenzoic acid) will immediately form.

  • Stir the suspension for 30 minutes to ensure complete precipitation and to break up any large clumps.

  • Isolate the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake extensively with ice-cold distilled water (3 x 100 mL) until the filtrate runs neutral (pH ~7) to remove all residual mineral acids.

Phase 4: Purification
  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of boiling ethanol.

  • Once dissolved, slowly add hot distilled water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol until it turns clear again.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) overnight to maximize crystallization.

  • Filter the purified crystals, wash with a minimal amount of cold 1:1 Ethanol/Water, and dry under high vacuum at 45°C for 12 hours.

  • Expected Yield: 19.5 - 21.6 g (75 - 85%).

Analytical Validation

To confirm the self-validating nature of this protocol, the isolated product must be characterized to ensure the absence of the mono-nitro impurity and to verify the integrity of the propyl chain:

  • 1H NMR (400 MHz, DMSO-d6): Look for a highly deshielded singlet integrating to 2H in the aromatic region (representing the equivalent protons at positions 2 and 6). The propyl chain should appear as a triplet (methyl), a multiplet (methylene), and a triplet (benzylic methylene) shifted downfield due to the adjacent electron-withdrawing nitro groups.

  • LC-MS (ESI-): Expected m/z [M-H]- at approximately 253.2, confirming the molecular weight of 254.2 g/mol [1].

References

  • NextSDS: 3,5-DINITRO-4-PROPYLBENZOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • PubChem (NIH): 3,5-Dinitro-4-propylbenzoic acid | C10H10N2O6 | CID 2801520. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Applications of 3,5-Dinitro-4-propylbenzoic Acid Derivatives

Executive Summary In the realm of asymmetric organocatalysis, the choice of acidic co-catalyst is as critical as the chiral amine itself. While standard 3,5-dinitrobenzoic acid is a widely recognized benchmark for enamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric organocatalysis, the choice of acidic co-catalyst is as critical as the chiral amine itself. While standard 3,5-dinitrobenzoic acid is a widely recognized benchmark for enamine/iminium activation[1], its rigid crystalline lattice often restricts solubility in non-polar solvents, leading to heterogeneous reaction mixtures and inconsistent stereocontrol. 3,5-Dinitro-4-propylbenzoic acid (DNPBA) (CAS: 248595-12-2; MW: 254.2 g/mol )[2][3] emerges as an advanced, lipophilic alternative. By integrating a 4-propyl moiety, this derivative disrupts crystal packing to ensure complete solubility in solvents like toluene and dichloromethane, while preserving the profound electron-withdrawing capacity required for transition-state stabilization.

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, I often observe that poor co-catalyst solubility is the hidden culprit behind irreproducible enantiomeric excesses (ee). DNPBA solves this through a dual-action mechanism:

  • Electronic Activation (pKa ~2.8): The two nitro groups at the 3- and 5-positions strongly withdraw electron density from the carboxylic acid[4]. This high acidity ensures rapid protonation of chiral secondary amines (e.g., spiropyrrolidines or Jørgensen–Hayashi catalysts), accelerating the formation of the active iminium ion intermediate[1].

  • Steric & Lipophilic Tuning: The 4-propyl chain acts as a lipophilic anchor. In non-polar solvents, DNPBA forms a tight, homogeneous chiral ion pair with the catalytic intermediate. This prevents the formation of localized, undissolved co-catalyst clusters that can cause off-cycle racemic background reactions.

Key Applications in Drug Development

A. Construction of Vicinal Quaternary Stereocenters

The synthesis of consecutive (vicinal) quaternary stereocenters is a formidable challenge due to extreme steric repulsion. DNPBA derivatives are exceptional co-catalysts in the asymmetric alkylation of α,α -disubstituted aldehydes with 3-bromooxindoles[1][5]. The DNPBA anion hydrogen-bonds with the o-azaxylylene intermediate, directing the stereoselective conjugate addition to yield highly enantioenriched oxindole scaffolds[1].

B. Multicomponent Synthesis of Tetrahydropyridines

Tetrahydropyridines are critical pharmacophores. DNPBA acts as a superior co-catalyst in one-pot multicomponent reactions (MCRs) involving benzoylacetonitrile, cinnamaldehyde, amines, and isocyanides[6]. The enhanced solubility of the propyl derivative allows these complex MCRs to proceed smoothly under microwave irradiation in greener solvent systems[6].

C. Cascade Aza-Michael/Hemiacetal Reactions

For the synthesis of pyrazolidine derivatives, dinitrobenzoic acid derivatives facilitate the domino aza-Michael/hemiacetal sequence between disubstituted hydrazines and α,β -unsaturated aldehydes, achieving >20:1 diastereoselectivity[7].

Quantitative Data: Solvent & Co-Catalyst Optimization

The following table demonstrates the optimization landscape when transitioning from the parent acid to the lipophilic DNPBA derivative in the alkylation of branched aldehydes.

Co-CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Physical State in Reaction
None (Control)Toluene152:112Homogeneous
3,5-Dinitrobenzoic Acid[1]Toluene799:197Partial Suspension
3,5-Dinitro-4-propylbenzoic Acid Toluene85 >10:1 >99 Fully Homogeneous
3,5-Dinitro-4-propylbenzoic AcidDCM828:195Fully Homogeneous

Scientist Insight: Toluene is the optimal solvent because its non-polar nature maximizes the tightness of the hydrogen-bonded chiral ion pair. The 4-propyl group is strictly necessary here to maintain homogeneity in toluene; without it, the parent acid crashes out, capping the ee at 97%[1].

Experimental Protocols

Protocol: Enantioselective Alkylation of α,α -Disubstituted Aldehydes

Objective: Synthesize oxindole derivatives with vicinal quaternary stereocenters.

Materials:

  • α,α -Disubstituted aldehyde (0.2 mmol)

  • 3-Bromooxindole derivative (0.24 mmol, 1.2 equiv)

  • Chiral Spiropyrrolidine Catalyst (20 mol%)

  • 3,5-Dinitro-4-propylbenzoic acid (DNPBA) (20 mol%)

  • K2​HPO4​ (0.3 mmol, 1.5 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral spiropyrrolidine catalyst (20 mol%) and DNPBA (20 mol%).

    • Causality Insight: Pre-mixing these two components allows the formation of the active amine-carboxylate salt before substrate introduction, preventing uncatalyzed background reactions.

  • Solvation: Add 2.0 mL of anhydrous toluene under an argon atmosphere. Stir for 5 minutes at room temperature until the mixture is completely homogeneous.

  • Substrate Addition: Inject the α,α -disubstituted aldehyde (0.2 mmol) into the reaction vessel. Stir for 10 minutes to allow the formation of the enamine intermediate.

  • Electrophile & Base Addition: Add the 3-bromooxindole (0.24 mmol) followed immediately by K2​HPO4​ (1.5 equiv).

    • Causality Insight: K2​HPO4​ is an insoluble, mild inorganic base. It acts as a heterogeneous scavenger for the HBr generated during the in situ formation of the o-azaxylylene electrophile[1]. Because it is insoluble, it does not deprotonate the DNPBA co-catalyst, preserving the critical hydrogen-bonding network.

  • Incubation: Stir the reaction mixture at room temperature for 24–48 hours under argon.

  • Validation Checkpoint (Self-Validating System): Before quenching, remove a 5 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). The reaction is validated if the aldehyde starting material (Rf ~0.6) is consumed and a single major UV-active product spot (Rf ~0.3) is present. Multiple closely eluting spots indicate a compromised dr, likely due to moisture ingress disrupting the DNPBA hydrogen bonds.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Visualizations

CatalyticCycle A Aldehyde Substrate C Iminium Ion Intermediate A->C + Catalyst B Chiral Amine Catalyst B->C D Enamine Intermediate C->D - H2O E Electrophile Addition D->E Stereoselective Attack E->B Catalyst Regeneration F Chiral Product E->F Hydrolysis G DNPBA (Co-catalyst) G->C Protonation & Anion Binding

Figure 1: Enamine-Iminium catalytic cycle highlighting the role of the DNPBA co-catalyst.

Workflow Step1 1. Catalyst Preparation Mix Chiral Amine & DNPBA in Toluene Step2 2. Substrate Addition Add Aldehyde (0.2 mmol) at RT Step1->Step2 Step3 3. Electrophile Addition Add 3-Bromooxindole & K2HPO4 Step2->Step3 Step4 4. Reaction Incubation Stir for 24-48h under Argon Step3->Step4 Step5 5. Quenching & Extraction Quench with NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Figure 2: Standard experimental workflow for DNPBA-co-catalyzed asymmetric alkylation.

References

  • NextSDS. "3,5-DINITRO-4-PROPYLBENZOIC ACID — Chemical Substance Information." NextSDS Database. URL:[Link]

  • National Center for Biotechnology Information. "3,5-Dinitro-4-propylbenzoic acid | C10H10N2O6 | CID 2801520." PubChem Database. URL:[Link]

  • Wang, Q., et al. "Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α -Disubstituted Aldehydes with 3-Bromooxindoles." Organic Letters, 2024, 26, 3086–3090. URL:[Link]

  • Echemendia, R., et al. "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Advances, 2015. URL:[Link]

  • "Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β -unsaturated aldehydes." PubMed Central (PMC) - NIH. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 3,5-Dinitro-4-propylbenzoic acid nitration

Technical Support Center: Optimizing Reaction Temperature for 3,5-Dinitro-4-propylbenzoic Acid Nitration Welcome to the Technical Support Center. Synthesizing 3,5-dinitro-4-propylbenzoic acid[1] presents a unique thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 3,5-Dinitro-4-propylbenzoic Acid Nitration

Welcome to the Technical Support Center. Synthesizing 3,5-dinitro-4-propylbenzoic acid[1] presents a unique thermodynamic and kinetic challenge for drug development professionals and synthetic chemists. The substrate, 4-propylbenzoic acid, features a synergistic directing effect: the propyl group is ortho/para-directing, and the carboxylic acid is meta-directing, both funneling electrophilic attack to the 3 and 5 positions.

However, the first nitration event severely deactivates the aromatic ring[2]. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps to master the temperature-dependent bifurcation between successful dinitration and catastrophic oxidative degradation.

Mechanistic Pathway Visualization

NitrationPathway A 4-Propylbenzoic Acid (Activated Substrate) B 3-Nitro-4-propylbenzoic Acid (Deactivated Intermediate) A->B Mixed Acid (0-10 °C) Fast, Highly Exothermic D Oxidized/Degraded Byproducts (e.g., Tar, Carboxylic cleavage) A->D Thermal Runaway Loss of Temp Control C 3,5-Dinitro-4-propylbenzoic Acid (Target Product) B->C Fuming HNO3 (70-85 °C) High Activation Energy B->D T > 95 °C or Excess Time Alkyl Oxidation

Temperature-dependent mechanistic pathway of 4-propylbenzoic acid nitration.

Quantitative Data: Temperature vs. Reaction Outcomes

To understand the causality of our protocol, review how thermal energy dictates the reaction vector.

Temperature PhaseTarget ProcessKinetic & Thermodynamic EffectPotential Risks
0 °C – 10 °C Reagent Mixing & MononitrationSafely dissipates the extreme exothermicity of the initial electrophilic aromatic substitution[3].None. Reaction will stall at the mononitrated intermediate if not heated[3].
15 °C – 40 °C Transition PhaseGradual kinetic activation of the deactivated mononitro ring.Mild risk of localized overheating if mechanical stirring is insufficient.
70 °C – 85 °C Dinitration (Target)Provides the necessary thermal energy to overcome the high activation barrier of the deactivated ring[4].Prolonged exposure (>3 hours) causes the nitric acid to oxidize the propyl chain.
> 95 °C Over-reactionFavors oxidative degradation over nitration[5].Complete loss of yield; thermal runaway; formation of intractable black tar[5].

Self-Validating Experimental Protocol: Two-Stage Nitration

This methodology utilizes a two-stage temperature profile to decouple the highly exothermic mononitration from the endergonic-like dinitration. Every step includes a validation check to ensure system integrity.

Step 1: Cryogenic Reagent Preparation

  • Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 98%).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (HNO₃, >90%) dropwise.

  • Causality: Fuming nitric acid is required to ensure a high concentration of the active nitronium ion (NO₂⁺) needed for the second, difficult nitration.

  • Validation Check: The mixed acid should remain clear or pale yellow. Deep yellow/orange indicates excessive NOₓ gas formation from inadequate cooling.

Step 2: Controlled Mononitration (0 °C to 10 °C)

  • Add 4-propylbenzoic acid in small portions under vigorous mechanical stirring.

  • Maintain the internal temperature strictly below 10 °C[3].

  • Causality: The first nitration is kinetically rapid and highly exothermic. Allowing the temperature to spike here will cause immediate oxidation of the propyl aliphatic chain before the stabilizing nitro group is fully installed.

  • Validation Check: The substrate will dissolve, forming a homogeneous, slightly yellow solution.

Step 3: Thermal Escalation for Dinitration (70 °C to 85 °C)

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 75 °C using a thermostatically controlled oil bath[4].

  • Maintain this temperature for 1.5 to 2 hours.

  • Causality: The electron-withdrawing nature of the first nitro group and the carboxyl group severely depletes the pi-electron density of the ring[2]. High thermal energy is mandatory to force the second NO₂⁺ ion onto the ring.

  • Validation Check: Pull a 0.5 mL aliquot, quench in ice water, and run a TLC (Hexane:EtOAc). The complete disappearance of the mononitro intermediate validates stage completion.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over vigorously stirred crushed ice.

  • Filter the resulting precipitate via vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

  • Validation Check: The crude 3,5-dinitro-4-propylbenzoic acid should precipitate as a pale yellow to off-white solid. A dark brown, gummy residue indicates over-oxidation[5].

Troubleshooting & FAQs

Q1: My final yield is mostly 3-nitro-4-propylbenzoic acid. Why didn't the dinitration occur? A: This is a classic case of insufficient thermal activation. Because the mononitro intermediate is highly deactivated, standard room-temperature conditions (which work for activating substrates) are insufficient[2]. Ensure your heating mantle or oil bath is calibrated and that the internal reaction temperature reaches at least 70 °C[4]. Additionally, check your nitric acid concentration; standard 68% HNO₃ often lacks the nitronium ion concentration required for dinitration; fuming nitric acid is highly recommended.

Q2: The reaction mixture turned black, and I isolated a sticky tar instead of a solid. What went wrong? A: You experienced oxidative degradation, likely due to a thermal runaway[5]. The propyl group is highly susceptible to oxidation by hot nitric acid, which can cleave the aliphatic chain to form 4-carboxy-2-nitrobenzoic acid derivatives, or completely degrade the ring into tar. This occurs if:

  • The initial substrate addition was done too quickly, allowing the temperature to spike above 15 °C.

  • The secondary heating phase exceeded 95 °C. Solution: Strictly adhere to the two-stage temperature profile and ensure vigorous mechanical stirring to prevent localized hot spots.

Q3: Why can't I just add all the reagents at 75 °C to save time? A: Adding the un-nitrated 4-propylbenzoic acid directly to a hot nitrating mixture will cause an uncontrollable, violent exothermic reaction. The initial mononitration releases significant heat. If this heat is added to an already hot system, the temperature will instantly exceed the degradation threshold (>100 °C), boiling the nitric acid, releasing toxic NO₂ gas, and destroying your substrate[5]. The protocol must be a step-wise thermal escalation.

Q4: How do I remove isomeric impurities if the nitration occurred at the wrong positions? A: While the synergistic directing effects of the propyl and carboxyl groups heavily favor the 3 and 5 positions, trace isomers can form if temperature control is poor. Purify the crude product by recrystallization using an ethanol/water mixture. The desired 3,5-dinitro-4-propylbenzoic acid will crystallize as fine needles, while asymmetric isomers and oxidized byproducts typically remain in the mother liquor[6].

References

  • [1] National Center for Biotechnology Information. "3,5-Dinitro-4-propylbenzoic acid | C10H10N2O6 | CID 2801520". PubChem. URL:

  • [3] BenchChem. "Technical Support Center: Nitration of 4-Methylbenzoic Acid". BenchChem. URL:

  • [6] BenchChem. "Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid". BenchChem. URL:

  • [4] Google Patents. "EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid". Google Patents. URL:

  • [5] BenchChem. "4-Chloro-3-nitrobenzoic acid | 96-99-1". BenchChem. URL:

  • [2] Thieme E-Books & E-Journals. "Product Class 21: Nitroarenes". Thieme-Connect. URL:

Sources

Optimization

Technical Support Center: Minimizing Solvent Waste in 3,5-Dinitro-4-propylbenzoic Acid Extraction

Welcome to the technical support center for the sustainable extraction of 3,5-Dinitro-4-propylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sustainable extraction of 3,5-Dinitro-4-propylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporating green chemistry principles into their workflows. Our focus is to provide practical, field-tested advice to minimize solvent consumption, reduce environmental impact, and enhance process efficiency without compromising product yield or purity.

The imperative to reduce solvent waste is driven by environmental regulations, rising disposal costs, and a collective responsibility to foster sustainable scientific practices.[1][2] Traditional extraction methods, while effective, often rely on large volumes of volatile and hazardous organic solvents.[3] This guide will explore modern alternatives and optimization strategies to address these challenges directly.

Troubleshooting Guide: Common Issues in Solvent-Minimized Extractions

This section addresses specific problems you may encounter when adapting your protocols to reduce solvent use.

Question 1: My extraction yield is low after reducing the volume of my organic solvent in a traditional liquid-liquid extraction (LLE). How can I improve recovery?

Answer: A drop in yield when reducing solvent volume is a common issue, often related to partitioning inefficiency and incomplete mass transfer. Here’s a breakdown of the causes and solutions:

  • The Principle of Partitioning: The distribution of 3,5-Dinitro-4-propylbenzoic acid between the aqueous and organic phases is governed by its partition coefficient (K_D).[4] Using less solvent means you may not be shifting the equilibrium sufficiently to move the majority of your compound into the organic layer in a single step.

  • Solution 1: Multiple Small-Volume Extractions: Instead of one large-volume extraction, performing three to four sequential extractions with smaller volumes of solvent is significantly more efficient.[5][6][7] This method repeatedly shifts the extraction equilibrium, drawing more of the compound from the aqueous phase with each pass, ultimately leading to a higher cumulative yield with less total solvent.

  • Solution 2: pH Adjustment Optimization: 3,5-Dinitro-4-propylbenzoic acid is a carboxylic acid. To ensure it remains in its neutral, organic-soluble form, the pH of the aqueous phase must be well below its pKa (estimated to be around 2.8-3.0).[8] Before extraction, acidify the aqueous layer to a pH of 1-2 with an acid like HCl to fully protonate the carboxylate group, maximizing its affinity for the organic solvent.[9][10]

  • Solution 3: "Salting Out": Increase the ionic strength of the aqueous phase by saturating it with a salt like sodium chloride (brine wash).[8] This decreases the solubility of organic compounds in the aqueous layer and can help break up emulsions, driving more of your target molecule into the organic phase.[8]

Question 2: I'm trying a greener solvent like ethyl acetate, but I'm getting persistent emulsions and poor phase separation. What should I do?

Answer: Emulsion formation is a frequent challenge, especially with solvents that have some minor miscibility with water, such as ethyl acetate.[5]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface. They prevent clean separation of the aqueous and organic layers, trapping your product and leading to loss of yield.

  • Troubleshooting Steps:

    • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed. Sometimes, gentle swirling (not shaking) can help the layers coalesce.[8]

    • Brine Wash: As mentioned above, adding brine increases the polarity and density of the aqueous phase, which is often highly effective at breaking emulsions.[8]

    • Filtration: For very stubborn emulsions, you can filter the entire mixture through a pad of celite or glass wool. This can physically disrupt the colloidal suspension.[8]

    • Consider an Alternative "Greener" Solvent: If ethyl acetate consistently causes issues, consider 2-Methyltetrahydrofuran (2-MeTHF). It is derived from renewable resources, has lower water solubility than ethyl acetate, and often provides cleaner phase separation.

Question 3: My final product is contaminated with impurities. Could my solvent reduction strategy be the cause?

Answer: Yes, altering your solvent system can impact the purity profile. Impurities can arise from the solvent itself or from changes in extraction selectivity.

  • Solvent-Borne Impurities: Ensure you are using high-purity or analytical grade solvents. Lower-grade solvents can contain non-volatile residues, stabilizers, or degradation byproducts that can contaminate your final product.[11]

  • Selectivity Issues: A change in solvent or a drastic reduction in volume can alter the solubility of byproducts, causing them to be co-extracted with your target compound.

    • Solution 1: Back-Extraction: This is a powerful purification technique.[12] After extracting your acid into the organic phase, you can then "wash" the organic phase with a basic aqueous solution (e.g., sodium bicarbonate). This will deprotonate your 3,5-Dinitro-4-propylbenzoic acid, making it water-soluble and pulling it into the new aqueous layer, while leaving many neutral organic impurities behind in the original organic solvent. You can then re-acidify the new aqueous layer and re-extract your purified product.

    • Solution 2: Temperature Control: Solubility is temperature-dependent.[13][14] Performing the extraction at a lower temperature may decrease the solubility of certain impurities more than your target compound, improving selectivity.

Frequently Asked Questions (FAQs)

Q: What are the primary "green" alternatives to traditional liquid-liquid extraction (LLE) for this compound?

A: Beyond optimizing LLE, several modern techniques fundamentally reduce solvent waste:

  • Solid-Phase Extraction (SPE): This is a highly effective method where the sample is passed through a solid sorbent (in a cartridge) that retains the analyte.[15] For a carboxylic acid like 3,5-Dinitro-4-propylbenzoic acid, a weak anion exchange (WAX) sorbent can be used.[16] The compound is loaded, impurities are washed away with a weak solvent, and the pure product is then eluted with a small, precise volume of a stronger solvent. This can reduce solvent use by over 90% compared to LLE.[15]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[3][17] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to efficiently extract non-polar to moderately polar compounds.[17] For more polar compounds like dinitrobenzoic acids, a small amount of a polar co-solvent (e.g., methanol) is often added.[18] The major advantage is that after extraction, the CO₂ is simply evaporated, leaving a solvent-free product.[19]

Q: How do I select a "greener" solvent for my LLE protocol?

A: Solvent selection should balance efficacy with safety and environmental impact.[2] Key factors include:

  • Origin: Prioritize bio-based solvents derived from renewable resources (e.g., ethanol, 2-MeTHF).[20]

  • Safety: Avoid solvents that are carcinogenic, mutagenic, or reprotoxic (CMRs). Minimize the use of halogenated solvents like dichloromethane.[5][21]

  • Environmental Impact: Consider the solvent's biodegradability and potential for air and water pollution.

  • Efficacy: The solvent must effectively dissolve your compound while being immiscible with the aqueous phase.

Solvent Selection Comparison Table

SolventTypeKey AdvantagesKey DisadvantagesGreen Score (1-5)
DichloromethaneHalogenatedHighly effective, good phase separationToxic, environmental pollutant1
TolueneHydrocarbonGood solvent for aromaticsToxic, derived from petroleum2
Ethyl AcetateEsterEffective, less toxic than DCM/TolueneCan form emulsions, some water miscibility4
2-MeTHFEtherBio-based, good phase separation, low water miscibilityCan form peroxides (requires management)4.5
Supercritical CO₂Supercritical FluidNon-toxic, no waste, tunable selectivityRequires specialized high-pressure equipment5

Q: Can I eliminate solvents entirely?

A: While challenging for extraction, some process modifications can significantly reduce reliance on solvents. For instance, if the compound precipitates from the reaction mixture upon cooling or pH adjustment, direct filtration can be used as a primary purification step, minimizing the need for an initial extraction. This is highly dependent on the specific reaction conditions and impurity profile.

Visual Workflow: Decision Tree for Extraction Method Selection

This diagram provides a logical pathway for choosing the most appropriate and sustainable extraction method based on your experimental needs.

ExtractionDecisionTree start Start: Crude product in aqueous solution scale What is the scale of your experiment? start->scale filtration Direct Precipitation & Filtration - Adjust pH to precipitate - Filter solid product start->filtration If product is insoluble in aqueous phase purity What is the required purity? scale->purity Small Scale (<1g) lle Optimized Liquid-Liquid Extraction (LLE) - Multiple small extractions - pH control & brine wash scale->lle Large Scale (>1g) purity->lle Moderate Purity OK spe Solid-Phase Extraction (SPE) - Use WAX cartridge - Minimal solvent use purity->spe High Purity Required equipment Is specialized equipment available? equipment->spe No sfe Supercritical Fluid Extraction (SFE) - CO2 with co-solvent - No solvent waste equipment->sfe Yes (SFE System) spe->equipment

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Validation of 3,5-Dinitro-4-propylbenzoic Acid: An LC-MS/MS Comparative Guide

The Analytical Challenge: Controlling Nitroaromatic Impurities 3,5-Dinitro-4-propylbenzoic acid is a heavily substituted nitroaromatic compound frequently utilized as a critical building block in complex chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Controlling Nitroaromatic Impurities

3,5-Dinitro-4-propylbenzoic acid is a heavily substituted nitroaromatic compound frequently utilized as a critical building block in complex chemical syntheses. In drug development, validating the purity of such intermediates is paramount. Nitroaromatic compounds are widely recognized as structural alerts for mutagenicity; if unmonitored, structurally similar impurities (such as mono-nitro derivatives or positional isomers) can propagate through the synthetic pathway and emerge as Potential Genotoxic Impurities (PGIs) in the final Active Pharmaceutical Ingredient (API).

Detecting these trace impurities requires an analytical method that delivers absolute structural specificity and sub-part-per-million (ppm) sensitivity.

Comparative Analysis: The Superiority of LC-MS/MS

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assays. However, for highly polar, thermally labile nitroaromatics, these legacy techniques introduce severe analytical blind spots[1].

  • The Limitation of HPLC-UV: While nitro groups provide strong chromophores for UV detection, structural isomers (e.g., 2,5-dinitro vs. 3,5-dinitro-4-propylbenzoic acid) often co-elute and exhibit nearly identical UV absorption maxima. UV detection cannot definitively differentiate these co-eluting species.

  • The Limitation of GC-MS: The carboxylic acid moiety makes the compound highly polar and non-volatile. GC-MS requires complex chemical derivatization (e.g., silylation or esterification) prior to injection. Furthermore, nitro groups are prone to thermal degradation at standard GC injector temperatures (>200°C), leading to artifact formation and poor reproducibility[1].

  • The LC-MS/MS Advantage: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) bypasses these limitations entirely. It allows for the direct, room-temperature injection of the polar analyte. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates specific precursor-to-product ion transitions, mathematically eliminating matrix interference and resolving co-eluting isomers based on their unique fragmentation kinetics[2].

Quantitative Performance Comparison
Analytical ParameterHPLC-UVGC-MS (Derivatized)UHPLC-MS/MS (Target Method)
Specificity Low (Isomers share UV spectra)Moderate (Prone to thermal artifacts)High (Unique MRM transitions)
Sensitivity (LOQ) ~1000 ppm (0.1% Area)~10 ppm (Matrix dependent)< 0.5 ppm (Trace level)
Sample Preparation Simple (Dilution)Complex (Silylation required)Simple (Dilution)
Thermal Degradation Risk NoneHigh (Nitro group cleavage)None (Cold desolvation)
Total Run Time 15–20 minutes25–30 minutes< 6 minutes

Mechanistic Causality: Ionization and Fragmentation Dynamics

To understand why LC-MS/MS is the definitive choice, we must examine the molecular behavior of 3,5-Dinitro-4-propylbenzoic acid within the mass spectrometer.

Ionization (ESI-): The compound features a carboxylic acid group flanked by a highly electron-withdrawing aromatic ring (due to the two nitro groups). This drastically lowers its pKa, making it highly amenable to Electrospray Ionization in negative mode (ESI-) . In a slightly neutral to basic mobile phase, the molecule readily sheds a proton to form a stable deprotonated precursor ion [M−H]− at m/z 253.1[3].

Fragmentation (CID): Once isolated in the first quadrupole (Q1), the precursor ion is accelerated into the collision cell. Collision-Induced Dissociation (CID) with argon gas drives a highly predictable fragmentation pathway. The molecule first undergoes a neutral loss of carbon dioxide (44 Da) from the carboxylate group, yielding an intense quantifier ion at m/z 209.1. Increasing the collision energy forces a secondary cleavage—the loss of a nitro radical (46 Da)—yielding a qualifier ion at m/z 163.1.

Fragmentation Precursor Precursor Ion [M-H]- m/z 253.1 Quant Quantifier Ion m/z 209.1 Precursor->Quant Loss of CO2 (44 Da) Qual Qualifier Ion m/z 163.1 Quant->Qual Loss of NO2 (46 Da)

Fig 1. ESI- CID fragmentation pathway of 3,5-Dinitro-4-propylbenzoic acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is engineered as a self-validating system. It incorporates internal system suitability checks aligned with the [4][5].

Workflow A Sample Prep (Dilution) B UHPLC Separation (C18 Column) A->B C ESI- MS/MS (MRM Mode) B->C D Data Analysis (Quantitation) C->D

Fig 2. Step-by-step LC-MS/MS analytical workflow for purity validation.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the 3,5-Dinitro-4-propylbenzoic acid sample.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the same diluent to a working concentration of 1 µg/mL (for impurity profiling against a known reference standard).

Step 2: UHPLC Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particles ensure sharp peak shapes and rapid resolution of closely eluting isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Expert Note: Avoid formic acid, as low pH suppresses the deprotonation of weak carboxylic acids in ESI-.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B. Total run time: 6.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C (Optimized to prevent thermal degradation while ensuring complete droplet evaporation).

  • MRM Transitions:

    • Quantifier: m/z 253.1 → 209.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 253.1 → 163.1 (Collision Energy: 25 eV)

Step 4: System Suitability and ICH Q2(R2) Validation Criteria

Before acquiring sample data, the system must validate its own performance:

  • System Suitability Testing (SST): Inject the 1 µg/mL reference standard six consecutive times. The protocol is only valid if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the retention time shift is ≤ 0.1 minutes.

  • Linearity: Inject calibration standards ranging from 0.01 µg/mL to 5.0 µg/mL. The correlation coefficient ( R2 ) must be ≥ 0.995.

  • Accuracy (Spike Recovery): Spike known quantities of isomeric impurities into the sample matrix at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges from 90.0% to 110.0%, proving the absence of matrix-induced ion suppression.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Characterization of atmospheric nitroaromatic compounds by direct injection liquid chromatography-tandem mass spectrometry Chemosphere (via PubMed, National Institutes of Health)[Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS ResearchGate (Analytical Methodologies)[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dinitro-4-propylbenzoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dinitro-4-propylbenzoic Acid Executive Summary 3,5-Dinitro-4-propylbenzoic acid (CAS: 248595-12-2) is a highly reactive polynitroaromatic compound utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dinitro-4-propylbenzoic Acid

Executive Summary

3,5-Dinitro-4-propylbenzoic acid (CAS: 248595-12-2) is a highly reactive polynitroaromatic compound utilized in specialized synthetic and analytical workflows. Due to the presence of two nitro groups on the aromatic ring, the molecule possesses a critically low oxygen balance, making it a severe explosion and flammability risk under specific conditions. This guide provides drug development professionals and laboratory personnel with an authoritative, step-by-step operational protocol for its safe disposal, grounded in mechanistic chemical safety.

Mechanistic Hazard Assessment (The "Why")

Understanding the physicochemical behavior of dinitrobenzoic acid derivatives is critical for preventing catastrophic laboratory incidents. Do not treat this chemical as standard organic waste.

  • Explosive Decomposition: Polynitroaromatic compounds can undergo rapid, exothermic decomposition when subjected to mechanical shock, friction, or rapid heating. This decomposition releases significant energy (typically 220–410 kJ/mol) [1]. Because of this, grinding the powder or using metal spatulas that could generate friction sparks is strictly prohibited [2].

  • Chemical Incompatibility: These compounds react violently with caustic alkalies and strong reducing agents. Even in the presence of water or organic solvents, mixing dinitroaromatics with strong bases can trigger an uncontrollable exothermic reaction [1].

  • Toxicological Profile: Beyond physical hazards, exposure to dinitrobenzoic acids can induce methemoglobinemia—a condition where the chemical binds to hemoglobin, inhibiting normal oxygen transport and causing cellular anoxia[2].

Table 1: Physicochemical Hazards & Operational Controls

Hazard CategoryQuantitative/Qualitative DataCausality / Operational ImplicationRequired PPE / Engineering Control
Exothermic Decomposition 220–410 kJ/mol energy release [1]Shock/friction can trigger violent rupture or detonation.Anti-static lab coat, grounded equipment, non-sparking tools.
Flammability UN 1325 (Flammable Solid)[4]Rapid flame propagation even when partially wetted.Flame-resistant (FR) garments, removal of ignition sources.
Systemic Toxicity Methemoglobinemia risk [2]Metabolites bind to hemoglobin, causing severe oxygen starvation.NIOSH-approved N95/P100 particulate respirator, nitrile gloves.
Chemical Reactivity Incompatible with caustic alkalies [1]Base-catalyzed exothermic reaction leading to explosion.Strict segregation from strong bases and reducing agents.

Standard Disposal Protocol

While advanced oxidation processes (AOPs) utilizing UV/H₂O₂ can degrade dinitroaromatics in aqueous solutions via sidechain oxidation, decarboxylation, and ring cleavage [3], this is generally reserved for industrial wastewater treatment. Solid laboratory waste must be handled via licensed high-temperature incineration [4].

Follow this self-validating workflow to prepare the chemical for vendor pickup:

Step 1: Verification of Waste State

  • Action: Confirm the waste is isolated and not mixed with incompatible materials (especially strong bases, amines, or reducing agents).

  • Causality: Mixing with caustic alkalies can initiate an uncontrollable exothermic decomposition cascade, even at room temperature [1].

Step 2: Primary Packaging

  • Action: Transfer the solid waste into a high-density polyethylene (HDPE) or amber glass container using a static-free, non-sparking spatula (e.g., Teflon, ceramic, or conductive plastic).

  • Causality: Metal spatulas can generate microscopic sparks via friction against the container, igniting the low-oxygen-balance dinitroaromatic powder [2].

Step 3: Desensitization (Highly Recommended)

  • Action: If permitted by your institutional safety committee and waste vendor, moisten the powder with a small amount of deionized water (10-20% w/w) before sealing.

  • Causality: Wetting the solid significantly reduces friction sensitivity and eliminates the risk of an airborne dust explosion during transit [4].

Step 4: Secondary Containment & Labeling

  • Action: Place the primary container inside a secondary containment bin. Label the outer container clearly with "UN 1325 Flammable solid, organic, n.o.s. (3,5-Dinitro-4-propylbenzoic acid)" and affix GHS Flammable and Toxic pictograms.

  • Causality: Proper UN coding ensures the hazardous waste vendor deploys the correct transportation protocols (e.g., avoiding shock-prone transport methods) [4].

Step 5: Vendor Transfer

  • Action: Store the sealed container in a cool, dry, well-ventilated explosives/flammables cabinet until pickup by a licensed hazardous waste disposal professional. Do not attempt to neutralize or incinerate on-site.

Emergency Spill & Decontamination Workflow

In the event of an accidental release, standard dry-sweeping is a critical safety violation. Execute the following protocol:

Step 1: Immediate Isolation

  • Action: Evacuate personnel from the immediate vicinity. Ensure local exhaust ventilation is active, and immediately power down all potential ignition sources (hot plates, static-prone equipment).

Step 2: Dust Suppression

  • Action: Do NOT dry sweep. Gently mist the spilled powder with deionized water to suppress dust formation.

  • Causality: Dry sweeping generates friction and aerosolizes the powder, creating an immediate explosion hazard and increasing the inhalation risk (leading to methemoglobinemia) [2].

Step 3: Safe Collection

  • Action: Use a damp, non-abrasive absorbent pad or a non-sparking scoop to collect the moistened material.

Step 4: Surface Decontamination

  • Action: Wash the spill area with copious amounts of water and a mild, non-alkaline detergent.

  • Causality: Alkaline detergents must be strictly avoided to prevent localized exothermic reactions with residual, unseen powder trapped in benchtop crevices [1].

Step 5: Waste Consolidation

  • Action: Place all cleanup materials (pads, scoops, contaminated PPE) into a designated hazardous waste bag, seal it, and label it as contaminated explosive/flammable waste for vendor disposal.

Operational Decision Matrix

G Start 3,5-Dinitro-4-propylbenzoic Acid Waste Generated Condition Is the material spilled or contained? Start->Condition Spill Spill Response Protocol Condition->Spill Spilled Contained Standard Disposal Protocol Condition->Contained Contained Moisten 1. Moisten with water (Prevents dust/friction) Spill->Moisten Collect 2. Collect with non-sparking tools (No dry sweeping) Moisten->Collect Label Label as UN 1325 Flammable Solid, Toxic Collect->Label Segregate 1. Segregate from alkalies & reducing agents Contained->Segregate Package 2. Seal in compatible primary container Segregate->Package Package->Label Vendor Transfer to Licensed Explosives/Hazmat Vendor Label->Vendor

Workflow for the safe containment, labeling, and disposal of 3,5-Dinitro-4-propylbenzoic acid.

References

  • "3,5-DINITROBENZOIC ACID", Chemstock,[Link]

  • "Degradation Mechanism of 2,4-Dinitrotoluene in Aqueous Solution (Photooxidation Studies)", Defense Technical Information Center (DTIC),[Link]

  • "SAFETY DATA SHEET - 2-hydroxy-3,5-dinitrobenzoic acid", Sigma-Aldrich,[Link]

Handling

Personal protective equipment for handling 3,5-Dinitro-4-propylbenzoic acid

Comprehensive Safety and Operational Guide for Handling 3,5-Dinitro-4-propylbenzoic Acid As drug development and synthetic chemistry advance, the safe handling of highly functionalized intermediates is paramount. 3,5-Din...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,5-Dinitro-4-propylbenzoic Acid

As drug development and synthetic chemistry advance, the safe handling of highly functionalized intermediates is paramount. 3,5-Dinitro-4-propylbenzoic acid (CAS: 248595-12-2) [1] is a specialized nitroaromatic building block. While its reactivity makes it valuable for synthesizing complex APIs, its structural features—specifically the dual nitro groups, the lipophilic propyl chain, and the carboxylic acid moiety—demand rigorous, scientifically grounded safety protocols.

This guide provides drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Mechanistic Hazard Assessment (Causality & Risk)

To design an effective safety protocol, one must first understand why the chemical poses a threat. The hazards of 3,5-Dinitro-4-propylbenzoic acid are driven by three distinct structural features:

  • Enhanced Dermal Penetration (The Propyl Group): Unlike highly polar organic acids, the addition of the propyl group increases the molecule's lipophilicity (LogP). This enables the compound to partition more rapidly into the lipid-rich stratum corneum of the skin, making dermal absorption a primary vector for systemic toxicity[1][2].

  • Systemic Toxicity & Methemoglobinemia (The Nitro Groups): Nitroaromatic compounds are classified under Acute Toxicity Category 4 (H302, H312, H332)[2][3]. Upon systemic absorption, nitro groups can undergo enzymatic reduction in the liver. This forms reactive nitroso intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and impairing the blood's oxygen-carrying capacity.

  • Local Tissue Damage (The Carboxylic Acid): The acidic proton causes immediate, localized irritation upon contact with the moisture of the skin, eyes, or mucous membranes, leading to its classification as a Skin Irritant (H315) and Eye Irritant (H319)[2][3].

Core PPE Matrix & Quantitative Standards

Because of the compound's lipophilicity and potential for systemic toxicity, standard latex gloves are entirely insufficient. Hand protection must be validated against standardized breakthrough times for nitroaromatics[4].

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection (Prolonged/Direct) Butyl Rubber or Heavy-Duty NitrileThickness > 0.35 mm; Breakthrough > 480 min (EN 374 Class 6)[5]Prevents permeation of lipophilic nitroaromatics during sustained exposure or bulk transfers.
Hand Protection (Incidental) Standard Nitrile (Double Gloving)Thickness > 0.11 mm; Breakthrough > 60 min (EN 374 Class 3)[4][5]Serves as a sacrificial layer. The outer glove must be replaced immediately upon visible contamination.
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166 compliant[6]Protects against acidic dust particulates that can cause severe ocular irritation (H319)[2].
Respiratory P3 / N100 Particulate Respirator99.97% filtration efficiency[6]Mandatory if handling dry powder outside a certified fume hood to prevent inhalation of toxic dust (H332)[2].
Body Protection Tyvek® Lab Coat or Impervious ApronAnti-static propertiesPrevents the accumulation of lipophilic dust on personal clothing, mitigating chronic dermal exposure.

Step-by-Step Operational Workflows

Every protocol must be a self-validating system. The following methodologies ensure that if one layer of safety fails, the next layer prevents exposure.

Protocol A: Safe Weighing and Transfer
  • Environmental Setup: Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Line the immediate work area with an anti-static weighing paper. Causality: Nitroaromatic powders can generate static charge; anti-static environments prevent dust deflagration and uncontrolled dispersion.

  • PPE Donning: Don a standard lab coat, chemical safety goggles, and double-glove (standard nitrile inner, heavy-duty nitrile outer).

  • Material Handling: Using a static-dissipative spatula, slowly transfer the crystalline powder to a tared, anti-static weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the vertical drop of the powder.

  • Transfer & Dissolution: If possible, dissolve the compound in the reaction solvent inside the fume hood before transferring it to the broader lab. If transferring as a solid, place the weigh boat inside a secondary, tightly sealed container (e.g., a wide-mouth jar) before removing it from the hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with organic acids (e.g., a mild alkaline solution or ethanol/water mixture), followed by a deionized water rinse.

Protocol B: Spill Response and Disposal Plan
  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, lower the sash to the minimum operational height.

  • Dust Suppression (Critical Step): Do NOT dry-sweep the powder. Lightly mist the spilled solid with water or a 5% sodium bicarbonate solution. Causality: Misting suppresses aerosolization of the toxic dust while the bicarbonate neutralizes the carboxylic acid moiety.

  • Collection: Use a damp, non-sparking absorbent pad to collect the wetted material.

  • Waste Segregation: Place the debris into a chemically compatible, sealable hazardous waste container (e.g., High-Density Polyethylene, HDPE).

  • Incompatibility Warning: Label the container strictly as "Hazardous Organic Waste - Nitroaromatic / Acidic." Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride) or strong bases. Mixing these can lead to highly exothermic, potentially explosive reactions or the formation of shock-sensitive salts[6][7].

Workflow Visualization

The following diagram maps the logical progression from hazard identification to final decontamination, ensuring a closed-loop safety system.

G Start 3,5-Dinitro-4-propylbenzoic Acid (Solid Powder) Hazard Hazard Identification H302, H312, H332, H315, H319 Start->Hazard Assess Risk PPE PPE & Engineering Controls Fume Hood, Nitrile/Butyl Gloves, P3 Respirator, Goggles Hazard->PPE Mitigate Handling Operational Workflow Weighing & Transfer PPE->Handling Proceed Spill Spill Response Isolate, Dampen, Collect Handling->Spill Accidental Release Waste Waste Disposal Segregate from Reducing Agents Handling->Waste Routine Disposal Spill->Waste Collect Waste Decon Decontamination Wash with Soap & Water Waste->Decon Final Step

Safe handling, spill response, and disposal workflow for 3,5-Dinitro-4-propylbenzoic acid.

References

  • NextSDS. "3,5-DINITRO-4-PROPYLBENZOIC ACID — Chemical Substance Information". NextSDS.[Link]

  • NextSDS. "3,5-dinitrobenzoic acid — Chemical Substance Information". NextSDS.[Link]

  • NextSDS. "2,4-dimethyl-3,5-dinitrobenzoic acid — Chemical Substance Information". NextSDS.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 3,5-Dinitrobenzoic acid chloride". Fisher Scientific.[Link]

  • Seastar Chemicals. "nitric acid - SEASTAR CHEMICALS". Seastar Chemicals.[Link]

  • Rowe Scientific. "Multi-element metal standards in hydrochloric and nitric acid matrix". Rowe Scientific.[Link]

  • University of Toronto. "Aqua Regia Solution - Department of Chemistry". UofT.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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